molecular formula C16H20F2N4O4S2 B2469596 1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903548-03-7

1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2469596
CAS RN: 1903548-03-7
M. Wt: 434.48
InChI Key: ABOMFYIZZFBKRE-UHFFFAOYSA-N
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Description

1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H20F2N4O4S2 and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • A novel approach to synthesizing diazepane systems involves a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution. This method has been successful in synthesizing 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, showcasing its utility in creating diverse diazepane structures (Banfi et al., 2007).

Novel Scaffolds and Inhibitors

  • Research has identified 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as a novel scaffold for human chymase inhibitors. This discovery highlights the potential of diazepane derivatives in therapeutic applications (Tanaka et al., 2007).

Biological Activity

  • The synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has been reported. These compounds demonstrate antimicrobial, antifungal, and anthelmintic activity, indicating their potential in medical applications (Saingar et al., 2011).

Synthesis of Derivatives

  • Research on the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety has been conducted. This work contributes to the expanding library of diazepane derivatives and their potential applications (Chhakra et al., 2019).

Diazotransfer Reagents

  • Imidazole-1-sulfonyl azide and salts have been recognized as valuable reagents for diazo-transfer reactions. Their application in converting primary amines to azides is particularly noteworthy, contributing to chemical synthesis techniques (Potter et al., 2016).

Catalytic Applications

  • Studies have revealed that Ni(ii) complexes of diazepane ligands exhibit various coordination geometries and catalytic efficiencies. These findings have implications for the use of diazepane derivatives in catalytic processes (Sankaralingam et al., 2017).

properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O4S2/c1-12-19-15(11-20(12)2)27(23,24)21-7-4-8-22(10-9-21)28(25,26)16-13(17)5-3-6-14(16)18/h3,5-6,11H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOMFYIZZFBKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

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